2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride
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Overview
Description
2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride typically involves multiple stepsCommon reagents used in these reactions include sulfuric acid, nitric acid, and various organic solvents . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride involves its interaction with specific molecular targets. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]oxy}propanimidoyl chloride include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor. These compounds share the oxazole ring structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H12ClN3O3 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
[(1-chloro-2-methylpropylidene)amino] N-(5-methyl-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C9H12ClN3O3/c1-5(2)8(10)13-16-9(14)11-7-4-6(3)15-12-7/h4-5H,1-3H3,(H,11,12,14) |
InChI Key |
IQUBDUWUOYZXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)ON=C(C(C)C)Cl |
Origin of Product |
United States |
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